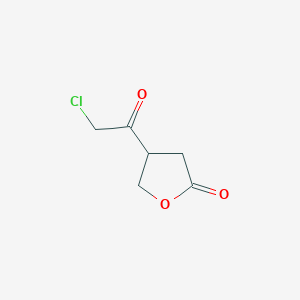
4-(2-Chloroacetyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroacetyl)oxolan-2-one, also known as 2-Chloroacetoacetic acid lactone, is a chemical compound that has been widely used in scientific research. This compound is a lactone derivative of 2-chloroacetoacetic acid and has been shown to have significant biological activity.
Mecanismo De Acción
The mechanism of action of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in DNA synthesis and repair. This inhibition may lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal properties. In addition, the compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one in lab experiments is its potent biological activity. This compound has been shown to have significant antitumor, antibacterial, and antifungal properties, making it a useful tool for investigating these areas of research. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety precautions when working with it.
Direcciones Futuras
There are a number of future directions for research on 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one. One area of research could be to investigate the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease. Another area of research could be to investigate the compound's mechanism of action in greater detail, with the aim of identifying new targets for cancer therapy. Additionally, further studies could be carried out to investigate the compound's potential as an antibacterial and antifungal agent.
Métodos De Síntesis
The synthesis of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one can be achieved through the reaction of 2-chloroacetoacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an intramolecular cyclization to form the lactone ring, resulting in the formation of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one.
Aplicaciones Científicas De Investigación
4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one has been widely used in scientific research due to its biological activity. This compound has been shown to have antitumor, antibacterial, and antifungal properties. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
131953-06-5 |
|---|---|
Nombre del producto |
4-(2-Chloroacetyl)oxolan-2-one |
Fórmula molecular |
C6H7ClO3 |
Peso molecular |
162.57 g/mol |
Nombre IUPAC |
4-(2-chloroacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7ClO3/c7-2-5(8)4-1-6(9)10-3-4/h4H,1-3H2 |
Clave InChI |
MUCZGZBODIABCQ-UHFFFAOYSA-N |
SMILES |
C1C(COC1=O)C(=O)CCl |
SMILES canónico |
C1C(COC1=O)C(=O)CCl |
Sinónimos |
2(3H)-Furanone, 4-(chloroacetyl)dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



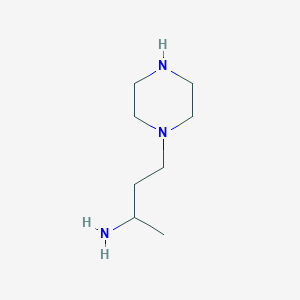

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
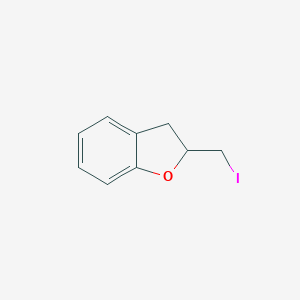
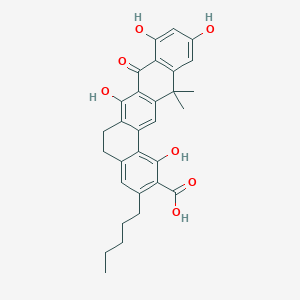
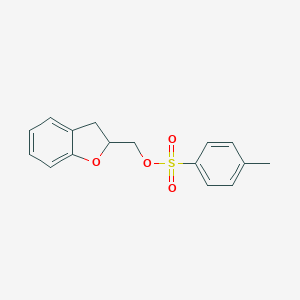
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
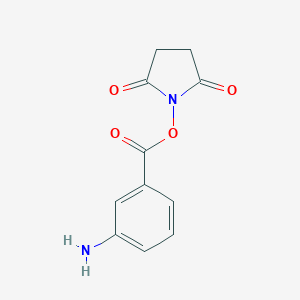
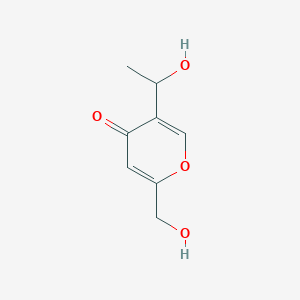
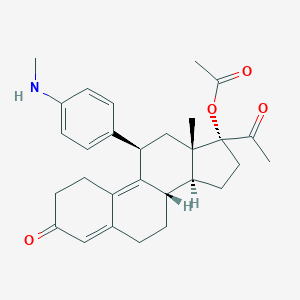
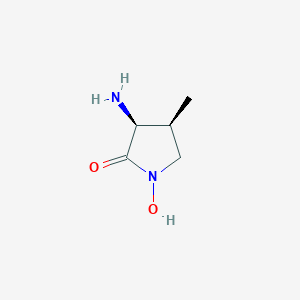
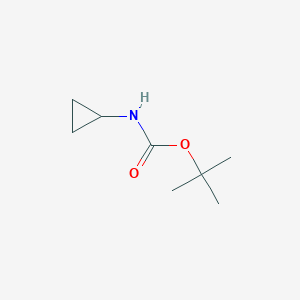

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)